A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde
A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in drug discovery and development, a thorough understanding of a molecule's NMR profile is critical for structural verification, purity assessment, and the study of molecular interactions. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde, a substituted pyrazole of interest in medicinal chemistry. Pyrazole derivatives are known for their wide range of biological activities, making the structural elucidation of new analogues a key focus in the field.[1]
This document will provide a predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, grounded in the fundamental principles of NMR and supported by data from related structures. We will explore the expected chemical shifts, coupling patterns, and the influence of the various substituents on the pyrazole core. Furthermore, this guide will present a standardized protocol for acquiring high-quality NMR data and illustrate the logical workflows for spectral assignment using one- and two-dimensional NMR techniques.
Molecular Structure and Predicted NMR Spectra
The structure of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde, with the systematic numbering of the pyrazole ring, is presented below. The substituents—a chloro group at C5, a methyl group at C3, a propyl group at N1, and a carbaldehyde (formyl) group at C4—each exert a distinct electronic effect, which in turn influences the chemical shifts of the nearby protons and carbons.
Caption: Molecular structure of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts (δ) for 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde in a standard deuterated solvent like CDCl₃ are summarized in the table below. These predictions are based on the analysis of substituent effects on the pyrazole ring.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| CHO | 9.8 - 10.2 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. |
| N-CH₂- | 4.0 - 4.3 | Triplet (t) | ~7-8 | These protons are adjacent to the electronegative nitrogen atom of the pyrazole ring, causing a downfield shift. They are coupled to the adjacent CH₂ group. |
| -CH₂- | 1.7 - 2.0 | Sextet (or multiplet, m) | ~7-8 | These methylene protons are coupled to the two adjacent CH₂ and CH₃ groups. |
| C-CH₃ | 0.8 - 1.1 | Triplet (t) | ~7-8 | The terminal methyl protons of the propyl group are in a typical aliphatic region. |
| Pyrazole-CH₃ | 2.3 - 2.6 | Singlet (s) | - | The methyl group attached to the pyrazole ring is slightly deshielded compared to a typical aliphatic methyl group due to the aromatic nature of the ring. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for the title compound are presented below. The chemical shifts are influenced by the electronegativity of the substituents and the overall electronic distribution in the pyrazole ring.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C=O | 185 - 195 | The carbonyl carbon of the aldehyde is significantly deshielded. |
| C5 | 140 - 145 | This carbon is attached to an electronegative chlorine atom and is part of the aromatic ring, leading to a downfield shift. |
| C3 | 150 - 155 | The C3 carbon, bearing the methyl group, is also deshielded due to its position in the heterocyclic ring. |
| C4 | 110 - 115 | The C4 carbon, substituted with the formyl group, will have its chemical shift influenced by both the ring and the carbonyl group. |
| N-CH₂- | 50 - 55 | The carbon directly attached to the ring nitrogen is deshielded. |
| -CH₂- | 22 - 26 | A typical aliphatic methylene carbon. |
| C-CH₃ | 10 - 14 | A typical aliphatic methyl carbon. |
| Pyrazole-CH₃ | 12 - 16 | The methyl carbon attached to the pyrazole ring. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra, a standardized experimental procedure is essential. The following protocol is recommended for the analysis of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde.
1. Sample Preparation:
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Weigh approximately 5-10 mg of the compound for ¹H NMR and 15-20 mg for ¹³C NMR.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2]
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Ensure the sample is fully dissolved to avoid line broadening.
2. Instrument Setup and 1D Spectra Acquisition:
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The experiments should be performed on a spectrometer with a minimum field strength of 300 MHz for ¹H NMR.
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¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
3. 2D NMR Spectra Acquisition for Structural Confirmation:
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COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is crucial for assigning the propyl chain protons.[2]
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.[2]
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for assigning quaternary carbons and confirming the overall connectivity of the molecule.[2]
Workflow for Spectral Interpretation and Assignment
A logical and systematic approach is key to accurately interpreting the NMR spectra. The following workflow, illustrated by the accompanying diagram, outlines the steps for the complete assignment of the ¹H and ¹³C NMR spectra of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde.
Caption: Workflow for the complete NMR spectral assignment.
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Initial Analysis of 1D Spectra:
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In the ¹H spectrum, the downfield singlet corresponds to the aldehyde proton. The upfield singlets and triplets will correspond to the pyrazole-methyl and the propyl group protons, respectively.
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In the ¹³C spectrum, identify the distinct regions for the carbonyl carbon, the aromatic carbons of the pyrazole ring, and the aliphatic carbons of the propyl and methyl groups.
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COSY for Proton Connectivity:
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The COSY spectrum will show correlations between the N-CH₂ protons and the central -CH₂- protons of the propyl group, and between the central -CH₂- protons and the terminal C-CH₃ protons. This confirms the integrity of the propyl chain.
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HSQC for Direct C-H Correlations:
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The HSQC spectrum will link each proton signal to its directly attached carbon. For example, the triplet at ~4.0-4.3 ppm will correlate with the carbon signal at ~50-55 ppm.
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HMBC for Long-Range Connectivity and Quaternary Carbons:
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The HMBC spectrum is crucial for the final structural proof. Key expected correlations include:
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The aldehyde proton (CHO) showing a correlation to the C4 and potentially C5 carbons of the pyrazole ring.
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The pyrazole-CH₃ protons showing correlations to C3, C4, and potentially C5.
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The N-CH₂ protons showing correlations to the N1-adjacent carbons (C5) and the next carbon in the propyl chain.
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Conclusion
This technical guide provides a comprehensive, predictive framework for understanding the ¹H and ¹³C NMR spectra of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde. By combining foundational NMR principles with data from analogous structures, we have outlined the expected spectral features and provided a robust methodology for their acquisition and interpretation. For researchers in drug development, this detailed approach ensures the accurate structural characterization of novel pyrazole derivatives, a critical step in advancing new therapeutic agents from the laboratory to clinical application. The systematic use of 1D and 2D NMR techniques, as described, provides a self-validating system for structural elucidation, ensuring the scientific integrity of the data.
References
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The Journal of Organic Chemistry. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. [Link]
